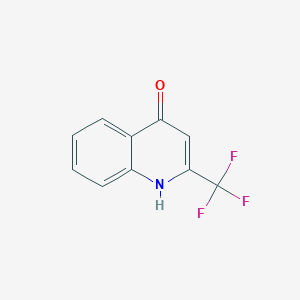

2-(Trifluoromethyl)quinolin-4-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)9-5-8(15)6-3-1-2-4-7(6)14-9/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNAMHNJYSQUPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937735 | |

| Record name | 2-(Trifluoromethyl)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730930 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1701-18-4 | |

| Record name | 1701-18-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Trifluoromethyl)quinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1701-18-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Trifluoromethyl Quinolin 4 Ol

Established Synthetic Pathways for 2-(Trifluoromethyl)quinolin-4-ol Core Structures

Traditional methods for the synthesis of the this compound core have been well-documented and remain valuable tools in organic synthesis. These pathways often involve cyclization and condensation reactions that build the quinoline (B57606) framework from acyclic precursors.

Conventional Cyclization Reactions (e.g., Friedländer-type syntheses)

The Friedländer synthesis is a classic and versatile method for constructing quinoline rings. researchgate.net It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. researchgate.netresearchgate.net For the synthesis of this compound, a 2-aminoaryl ketone can be reacted with an ethyl trifluoroacetate (B77799) derivative. The reaction can be promoted by heat or catalysts such as piperidine (B6355638), sodium ethoxide, or potassium hydroxide. researchgate.net

A specific example is the reaction of a 2-amino-5-methylbenzaldehyde (B1611670) with ethyl 4,4,4-trifluoroacetoacetate in the presence of a catalyst like zinc chloride to yield 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline. The general applicability of the Friedländer annulation makes it a cornerstone in the synthesis of a wide array of azaheterocyclic compounds. researchgate.net

Condensation Reactions Utilizing Trifluoroacetoacetate Derivatives

A prevalent and direct method for synthesizing the this compound core is the Conrad-Limpach-Knorr synthesis. quimicaorganica.orgjptcp.com This reaction involves the condensation of an aniline (B41778) with a β-ketoester, in this case, a trifluoroacetoacetate derivative like ethyl 4,4,4-trifluoro-3-oxobutanoate. chemicalbook.comwikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes thermal or acid-catalyzed cyclization to form the 4-hydroxyquinoline (B1666331) product. wikipedia.orgiipseries.org

The reaction conditions can influence the final product. For instance, reacting aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate in toluene (B28343) with a catalytic amount of p-toluenesulfonic acid at reflux temperatures yields this compound. chemicalbook.com The use of an inert, high-boiling solvent like mineral oil can significantly improve the yields of the cyclization step. wikipedia.org It is important to note that the product, often depicted as a 4-hydroxyquinoline (enol form), is believed to exist predominantly as the 4-quinolone (keto form). wikipedia.org

Strategies Involving Substituted Anilines as Key Precursors

The use of appropriately substituted anilines is fundamental to the Conrad-Limpach and related syntheses, allowing for the introduction of various substituents onto the benzene (B151609) ring of the quinoline core. jptcp.comwikipedia.org The reaction of a substituted aniline with ethyl 4,4,4-trifluoroacetoacetate provides a straightforward route to a diverse range of this compound derivatives.

The general scheme involves the initial condensation of the substituted aniline with the trifluoroacetoacetate ester, followed by an intramolecular cyclization. This approach is widely applicable and has been used to prepare numerous quinoline derivatives with varied substitution patterns on the aromatic ring. jptcp.comiipseries.org

| Reactant 1 | Reactant 2 | Conditions | Product |

| Aniline | Ethyl 4,4,4-trifluoro-3-oxobutanoate | p-toluenesulfonic acid, Toluene, 140°C | This compound |

| 2-Amino-5-methylbenzaldehyde | Ethyl 4,4,4-trifluoroacetoacetate | ZnCl₂, Ethanol, 80°C | 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline |

Expedient and Novel Synthetic Approaches to this compound Derivatives

To overcome some of the limitations of classical methods, such as harsh reaction conditions and limited functional group tolerance, modern synthetic strategies have been developed. These include microwave-assisted protocols and transition metal-catalyzed reactions, which offer enhanced efficiency, shorter reaction times, and milder conditions.

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. uit.no This technology has been successfully applied to the synthesis of quinoline derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.net

For instance, the Friedländer synthesis of substituted quinolines can be efficiently carried out under microwave irradiation in the presence of a catalytic amount of hydrochloric acid. researchgate.net This approach has been used to prepare a series of quinoline derivatives in good yields within minutes. researchgate.net Similarly, microwave heating has been shown to be effective in promoting the one-pot, three-component synthesis of substituted quinolines from anilines, aldehydes, and terminal aryl alkynes using a solid acid catalyst like montmorillonite (B579905) K-10. mdpi.com The use of microwave irradiation can also facilitate the synthesis of complex fused quinoline systems, such as pyrimido[4,5-b]quinolines, by shortening reaction times from hours to seconds. nih.gov

| Reaction Type | Catalyst | Conditions | Advantages |

| Friedländer Synthesis | HCl (catalytic) | Microwave irradiation (1.5–12 min) | Rapid, good yields |

| Three-component reaction | Montmorillonite K-10 | Microwave irradiation, solvent-free | Efficient, environmentally friendly |

| Intramolecular Cyclization | - | Microwave irradiation (30 s) | Drastically reduced reaction times |

Transition Metal-Catalyzed Reactions for Quinoline Scaffolds

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines. researchgate.netias.ac.in These methods often proceed via C-H activation and functionalization, providing access to a wide range of substituted quinolines that are difficult to prepare using classical methods. acs.org Various transition metals, including palladium, copper, ruthenium, and rhodium, have been employed in the synthesis of quinoline scaffolds. researchgate.netias.ac.in

Copper-catalyzed methods, for example, have been used for the synthesis of substituted quinolines from anilines and aldehydes through a process involving C-H functionalization. ias.ac.in Palladium catalysis has been utilized in domino reactions, such as the Sonogashira coupling followed by cyclization, to construct quinoline motifs from readily available starting materials. ias.ac.in While many of these methods focus on the synthesis of the general quinoline scaffold, they represent a powerful and evolving area of research with the potential for the targeted synthesis of this compound derivatives.

Intramolecular Cyclization of Ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate Derivatives

A notable and expedient method for synthesizing the 4-hydroxy-2-(trifluoromethyl)quinoline framework involves the intramolecular cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate intermediates. researchgate.net This process begins with the synthesis of the but-2-enoate precursors, which are formed by the reaction between ethyl 2-cyanoacetate and various trifluoroacetimidoyl chloride derivatives. researchgate.net

The subsequent key step is the thermal cyclization of these arylamino compounds. When these precursors are heated under reflux conditions in nitrobenzene, they undergo an intramolecular cyclization to afford a series of substituted 4-hydroxy-2-(trifluoromethyl)quinoline-3-carbonitrile (B3154339) derivatives in quantitative yields. researchgate.net This thermal annulation provides a direct route to the quinoline core, incorporating the trifluoromethyl group at the 2-position and a hydroxyl group at the 4-position. The use of both conventional heating and microwave irradiation has been explored for the initial synthesis of the enoate precursors. researchgate.net

| Starting Material | Key Reaction Step | Conditions | Product Class | Reference |

|---|---|---|---|---|

| Ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate | Intramolecular Cyclization | Nitrobenzene, Reflux | 4-Hydroxy-2-(trifluoromethyl)quinoline-3-carbonitriles | researchgate.net |

One-Pot Synthesis Innovations for Streamlined Production

Another example, though for a related derivative, showcases a one-pot process for synthesizing a mefloquine (B1676156) intermediate, [2,8-bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone. ossila.com This process involves the condensation of a halo-quinoline with an alpha-picolyl derivative, followed by an in situ oxidation, conveniently carried out sequentially in the same reaction vessel. ossila.com Such strategies are central to streamlining the production of complex quinoline-based molecules.

Green Chemistry Principles in Quinoline Synthesis

The application of green chemistry principles to quinoline synthesis aims to reduce the environmental impact of chemical processes. These principles include maximizing atom economy, using safer solvents, improving energy efficiency, and employing catalytic reagents over stoichiometric ones. thieme-connect.comresearchgate.netgoogle.com

In the context of trifluoromethyl-quinoline synthesis, research has focused on developing metal-free reaction conditions. researchgate.net This approach avoids the use of potentially toxic and expensive heavy metal catalysts. Furthermore, the use of cost-effective and milder reagents, such as cesium carbonate as a catalyst in acetonitrile, aligns with green chemistry goals. researchgate.net Energy efficiency is another key aspect, with methods like microwave-assisted synthesis being employed to reduce reaction times and energy consumption compared to conventional heating. organic-chemistry.org The selection of solvents is also critical; green chemistry encourages the use of safer, recyclable, or biodegradable solvents like water or glycerol (B35011) over hazardous chlorinated solvents. researchgate.net

| Green Chemistry Principle | Application in Quinoline Synthesis | Reference |

|---|---|---|

| Use of Catalysts | Development of metal-free synthesis routes. | researchgate.net |

| Energy Efficiency | Microwave-assisted reactions to reduce time and energy. | organic-chemistry.org |

| Safer Solvents | Replacing hazardous solvents with greener alternatives like water or glycerol. | researchgate.net |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials into the final product. | thieme-connect.com |

Chemo- and Regioselective Functionalization of this compound

The functionalization of the this compound scaffold is crucial for developing new derivatives with tailored properties. Chemo- and regioselectivity are paramount in these transformations to ensure that reactions occur at the desired position on the quinoline ring. Transition metal-catalyzed C-H functionalization represents a highly attractive and modern strategy for achieving such selective modifications. ontosight.aisigmaaldrich.com

O-Alkylation Strategies of the 4-Hydroxyl Group

The 4-hydroxyl group of this compound is a key site for functionalization. O-alkylation introduces a variety of side chains, significantly altering the molecule's properties. A common strategy involves reacting the quinolin-4-ol with an alkyl halide in the presence of a base. For instance, the O-alkylation of related trifluoromethyl-substituted 4-hydroxyquinolines has been successfully achieved using reagents like 1,3-dibromopropane (B121459) or 2-bromo-N-arylacetamides. core.ac.ukbldpharm.com These reactions are typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as the base. core.ac.ukbldpharm.com

A significant challenge in the alkylation of 4-hydroxyquinolines is the potential for competing N-alkylation due to the ambident nucleophilic nature of the quinolone tautomer. bldpharm.comnih.gov Careful selection of reaction conditions is necessary to favor O-alkylation over N-alkylation. The structural confirmation of the resulting regioisomers is critical and is often unambiguously determined using 2D NMR techniques like HSQC and HMBC. core.ac.uknih.gov

Thiolation Reactions to Access Thioquinoline Analogs

The conversion of the 4-oxo group of the quinolone tautomer to a thio-group yields 2-(trifluoromethyl)quinoline-4-thiol (B3043475) analogs, which are valuable intermediates for further synthesis. ossila.com This transformation is a thionation reaction, commonly achieved using specialized sulfur-transfer reagents.

The most widely used reagents for this purpose are Lawesson's Reagent and phosphorus pentasulfide (P₄S₁₀). wikipedia.orgorganic-chemistry.orgCurrent time information in Bangalore, IN. For example, the thionation of the related 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (B1362431) is carried out using phosphorus pentasulfide in pyridine (B92270). ossila.com Lawesson's reagent is also effective and has been used to form the quinoline thiol core for derivatives like 2-((2-(trifluoromethyl)quinolin-4-yl)thio)acetohydrazide. These reagents work by converting the carbonyl group of the quinolone tautomer into a thiocarbonyl. wikipedia.orgCurrent time information in Bangalore, IN. The reaction conditions, such as solvent and temperature, can be optimized to achieve clean conversion and good yields. thieme-connect.comresearchgate.net

Introduction of Halogen Substituents (e.g., 3-Bromo-2-(trifluoromethyl)quinolin-4-ol)

The introduction of halogen atoms onto the quinoline ring provides a handle for subsequent cross-coupling reactions, allowing for the synthesis of more complex molecules. The regioselective halogenation of the this compound core is a key functionalization strategy.

Specifically, the introduction of a bromine atom at the 3-position to yield 3-Bromo-2-(trifluoromethyl)quinolin-4-ol can be achieved using electrophilic brominating agents. A common and effective reagent for this transformation is N-bromosuccinimide (NBS). The reaction is typically performed under controlled temperature conditions to prevent over-halogenation and ensure regioselectivity at the C-3 position, which is activated by the adjacent hydroxyl/oxo group.

Nucleophilic Substitution Reactions at the 4-Position of this compound Derivatives

The hydroxyl group at the 4-position of this compound is not an ideal leaving group for nucleophilic substitution. Therefore, derivatization to a more reactive intermediate is a crucial first step. The most common strategy involves converting the 4-ol to a 4-chloroquinoline (B167314) derivative. google.commdpi.com This transformation is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.com For instance, reacting 2,8-bis(trifluoromethyl)quinolin-4-ol (B1348971) with phosphorus oxychloride at 80 °C yields the corresponding 4-chloro-2,8-bis(trifluoromethyl)quinoline (B1363108) in high yield. mdpi.com

Once the 4-chloro derivative, such as 4-chloro-2-(trifluoromethyl)quinoline (B157264), is formed, it becomes an excellent substrate for aromatic nucleophilic substitution (SNAr) reactions. The electron-withdrawing nature of the trifluoromethyl group and the quinoline nitrogen atom activates the C4-position towards nucleophilic attack. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols. researchgate.netossila.com

The reaction of 4-chloroquinolines with various amines is a widely used method for the synthesis of 4-aminoquinoline (B48711) derivatives. srce.hrrsc.org For example, N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinolin-4-amine derivatives have been synthesized by reacting the corresponding 4-chloroquinoline with various aliphatic and aromatic amines. rsc.org Similarly, the synthesis of potent antitumor agents based on the 2-(trifluoromethyl)quinolin-4-amine (B175998) scaffold highlights the importance of this nucleophilic substitution reaction. nih.gov

The hydroxyl group itself can also undergo nucleophilic substitution under specific conditions, leading to the formation of ether derivatives, which is a key step in the synthesis of quinolinoxy acetic acid compounds. ossila.com

Table 1: Examples of Chlorinating Agents for Quinolin-4-ols

| Reagent | Formula | Typical Conditions | Reference |

|---|---|---|---|

| Phosphorus oxychloride | POCl₃ | Reflux or heating (e.g., 80 °C) | google.commdpi.com |

| Phosphorus pentachloride | PCl₅ | Varies | google.com |

Formation of Hydrazide Derivatives and Subsequent Condensation Reactions

Hydrazide derivatives of quinolines are valuable intermediates for the synthesis of various heterocyclic systems. The synthesis of 2-(trifluoromethyl)quinoline-4-carbohydrazide (B11859199) typically starts from the corresponding carboxylic acid or its ester. evitachem.com The carbohydrazide (B1668358) moiety is introduced by reacting 2-(trifluoromethyl)quinoline-4-carboxylic acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often under reflux conditions. evitachem.com

These quinoline carbohydrazides are versatile building blocks. They readily undergo condensation reactions with various aldehydes and ketones to form the corresponding hydrazones (Schiff bases). nih.govresearchgate.net For example, 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid hydrazide reacts with a range of substituted aldehydes in ethanolic media to yield the respective carbohydrazide derivatives. rsc.org

Furthermore, the hydrazide functionality can be utilized in cyclocondensation reactions to construct new heterocyclic rings. For instance, reaction with appropriate reagents can lead to the formation of 1,3,4-oxadiazoles, pyrazoles, or thiazolidinones. rsc.orgresearchgate.netresearchgate.net A convergent synthesis of polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones has been described, involving the [3+2] cyclocondensation of 2-alkyl(aryl/heteroaryl)-4-carbohydrazides with fluorinated butenones. researchgate.net Another example involves the reaction of a quinoline hydrazide with benzoic acid in phosphorus oxychloride to yield a 4-chloro-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline. rsc.org

Table 2: Representative Condensation Reactions of Quinoline Hydrazides

| Reactant | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Quinoline-4-carbohydrazide | Aromatic Aldehydes | Hydrazones (Schiff Bases) | rsc.orgnih.gov |

| Quinoline-4-carbohydrazide | Benzoic Acid / POCl₃ | 1,3,4-Oxadiazoles | rsc.org |

| Quinoline-4-carbohydrazide | Fluorinated Butenones | Pyrazolyl-methanones | researchgate.net |

Derivatization to Aminoquinoline and Quinolinoxy Acetic Acid Compounds

The 2-(trifluoromethyl)quinoline-4-ol core is a key starting point for the synthesis of biologically active aminoquinolines and quinolinoxy acetic acids.

Aminoquinoline Derivatives: 4-Aminoquinolines are a well-known class of compounds, with notable examples in medicinal chemistry. srce.hrmdpi.com The synthesis of 2-(trifluoromethyl)quinolin-4-amine derivatives is typically achieved via the corresponding 4-chloro intermediate, as described in section 2.3.4. The 4-chloro-2-(trifluoromethyl)quinoline undergoes nucleophilic substitution with ammonia (B1221849) or primary/secondary amines to furnish the desired 4-aminoquinoline. rsc.orgnih.gov A variety of 2-(trifluoromethyl)quinolin-4-amine derivatives have been designed and synthesized as potent antitumor agents that act as microtubule polymerization inhibitors. nih.gov The synthesis often involves the reaction of the 4-chloro precursor with the appropriate amine. rsc.org

Quinolinoxy Acetic Acid Compounds: Quinolinoxy acetic acid derivatives are another important class of compounds synthesized from quinolin-4-ols. The synthesis generally involves an O-alkylation reaction. niscpr.res.inniscpr.res.in The sodium or potassium salt of this compound is reacted with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate, to form the corresponding ethyl 2-(2-(trifluoromethyl)quinolin-4-yloxy)acetate. niscpr.res.innih.gov Subsequent hydrolysis of the ester group under acidic or basic conditions yields the final quinolinoxy acetic acid. niscpr.res.in For example, (2,8-bis-trifluoromethyl-quinolin-4-yloxy)-acetic acid was prepared by reacting the starting quinolinol with ethyl bromoacetate followed by hydrolysis of the resulting ester. niscpr.res.in These compounds have been explored for various applications, including their use as derivatives for cephalosporins. niscpr.res.in

Table 3: Synthesis of Aminoquinoline and Quinolinoxy Acetic Acid Derivatives

| Starting Material | Key Reagents | Product Class | Reference |

|---|---|---|---|

| 4-Chloro-2-(trifluoromethyl)quinoline | Various Amines (R-NH₂) | 4-Aminoquinolines | rsc.orgnih.gov |

Pharmacological and Biological Investigations of 2 Trifluoromethyl Quinolin 4 Ol and Its Analogs

Antimicrobial Efficacy and Mechanisms of Action

Derivatives of the 2-(Trifluoromethyl)quinolin-4-ol scaffold have been the subject of extensive research, revealing significant potential as antimicrobial agents against a wide range of pathogens.

Antibacterial Activities Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)

The quinoline (B57606) framework is a key component in a variety of antibacterial agents. Analogs of this compound have demonstrated notable efficacy against Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). For instance, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial properties, with some compounds showing activity against MRSA nih.gov. In another study, the incorporation of a triazole ring into the quinolone structure yielded compounds with potent antibacterial effects, with one derivative exhibiting a minimum inhibitory concentration (MIC) of 0.5 µg/mL against MRSA nih.gov. Furthermore, the quinoline derivative HT61 has shown bactericidal potency against both multiplying and dormant MRSA and methicillin-sensitive Staphylococcus aureus (MSSA) sgul.ac.uknih.govacs.org. This compound is particularly effective in reducing the viability of S. aureus biofilms, which are notoriously difficult to treat nih.gov.

Antibacterial Activity of Quinolone Analogs Against S. aureus

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Quinolone-Triazole Hybrid (Compound 32) | MRSA | 0.5 | nih.gov |

| Ciprofloxacin Derivative (Compound 1) | MRSA (ATCC33591) | 8 | nih.gov |

| Indolo[3,2-b]quinoline (Compound 23) | MRSA (OM481 & OM584) | 2 | nih.gov |

| Benzofuro[3,2-b]quinoline (Compound 24) | MRSA (OM481 & OM584) | 2 | nih.gov |

Antitubercular Potential Against Mycobacterium tuberculosis and Drug-Resistant Strains

Tuberculosis remains a significant global health threat, exacerbated by the rise of drug-resistant strains of Mycobacterium tuberculosis. Analogs of this compound have emerged as promising candidates for new antitubercular drugs. Forty new 4-N-alkylated-2-trifluoromethyl-quinoline analogues were evaluated against both sensitive and resistant strains of M. tuberculosis nih.gov. Among these, several compounds showed significant activity; for example, compounds 4c and 4d were most effective against the sensitive strain, while compounds 4a and 4d displayed the best results against resistant strains, with MIC values of 4 µM and 5 µM, respectively nih.gov. Another study on 4-amino substituted 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives found that the most effective compound had a MIC of 3.13 µg/ml against the H37Rv strain of M. tuberculosis semanticscholar.org. Additionally, other quinolone derivatives have been identified with MIC values ranging from 1.2–3 µg/mL against the H37Rv strain and potent activity against multidrug-resistant TB (MDR-TB) strains rsc.org.

Antitubercular Activity of 2-(Trifluoromethyl)quinoline Analogs

| Compound | M. tuberculosis Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 4a | Resistant | 4 µM | nih.gov |

| Compound 4d | Resistant | 5 µM | nih.gov |

| Compound 4c | Sensitive (ATCC 27294) | 9 µM | nih.gov |

| Compound 4d | Sensitive (ATCC 27294) | 12 µM | nih.gov |

| 2,8-bis(trifluoromethyl)quinoline Derivative (Compound 1) | H37Rv | 3.13 µg/ml | semanticscholar.org |

| Quinolone Derivative (Compound 6b21) | MDR-TB | 0.9 µg/mL | rsc.org |

Antifungal Properties of this compound Derivatives

Research has also highlighted the antifungal potential of this chemical family, particularly against fungi that are pathogenic to plants. In a study inspired by the structure of quinine, 2,8-bis(trifluoromethyl)-4-quinolinol was used as a lead compound to develop a series of derivatives acs.orgnih.govnottingham.edu.my. These compounds were tested against four significant agricultural fungi: Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, and Sclerotinia sclerotiorum. Several derivatives showed potent antifungal effects. Notably, compound Ac12 was the most active, with EC50 values of 0.50 μg/mL against B. cinerea and 0.52 μg/mL against S. sclerotiorum. This activity was superior to both the parent lead compound and commercial fungicides like azoxystrobin (B1666510) and 8-hydroxyquinoline (B1678124) acs.orgnih.gov.

Antifungal Activity of 2,8-bis(trifluoromethyl)-4-quinolinol Analogs

| Compound | Fungal Species | Activity (EC50 in µg/mL) | Reference |

|---|---|---|---|

| Compound Ac12 | Botrytis cinerea | 0.50 | acs.orgnih.gov |

| Sclerotinia sclerotiorum | 0.52 | ||

| Lead Compound 3 (2,8-bis(trifluoromethyl)-4-quinolinol) | Botrytis cinerea | 1.89 | acs.orgnih.gov |

| Sclerotinia sclerotiorum | 1.72 | ||

| Azoxystrobin (Commercial Fungicide) | Botrytis cinerea | >30 | acs.orgnih.gov |

| Sclerotinia sclerotiorum | >30 | ||

| 8-Hydroxyquinoline (Commercial Fungicide) | Botrytis cinerea | 5.28 | acs.orgnih.gov |

| Sclerotinia sclerotiorum | 2.12 |

Elucidation of Antimicrobial Mechanisms (e.g., Bacterial Membrane Disruption)

The primary mode of action for many antimicrobial quinoline derivatives appears to be the disruption of the bacterial cytoplasmic membrane. Studies on the quinoline derivative HT61 have shown that it compromises the integrity of S. aureus membranes. This disruption leads to the depolarization of the membrane potential and the leakage of essential intracellular components, such as ATP, at concentrations both above and below the MIC sgul.ac.uknih.gov. Neutron reflectometry data further suggest that HT61 causes significant structural damage to lipid bilayers, increasing the solvent level in the membrane's hydrophobic region sgul.ac.uknih.gov. A similar mechanism has been observed in the antifungal activity of related compounds; the potent derivative Ac12 was found to cause abnormal morphology of fungal cell membranes, leading to increased permeability and the release of cellular contents acs.orgnih.gov. Therefore, the primary antimicrobial action of these compounds is directed towards the cytoplasmic membrane of both Gram-positive bacteria and fungi sgul.ac.uknih.govacs.orgnih.gov.

Antimalarial Activities of this compound Derivatives

The quinoline core is famously present in antimalarial drugs like chloroquine (B1663885) and mefloquine (B1676156). Consequently, trifluoromethyl-substituted quinolines have been investigated for their potential to combat malaria parasites.

In Vitro Activity Against Plasmodium falciparum

Various derivatives containing one or two trifluoromethyl groups on the quinoline ring have been assessed for their in vitro activity against the chloroquine-sensitive D10 strain and the chloroquine-resistant W2 clone of Plasmodium falciparum nih.govnih.gov. Research indicates that derivatives with two trifluoromethyl groups, such as 2,8-bis(trifluoromethyl)quinoline structures, generally exhibit slightly higher activity than those with a single trifluoromethyl group nih.gov. One study identified a 2,8-bis-(trifluoromethyl)quinoline derivative, compound 129, as being three times more potent than chloroquine against the W2 strain, with an IC50 value of 0.083 µM nih.gov. Another investigation into 2,8-bis(trifluoromethyl) quinoline-4-methylene ketones reported IC50 values of 4.8 and 5.2 µg/mL against the D10 strain nih.gov.

In Vitro Antimalarial Activity of Trifluoromethyl-Quinoline Derivatives

| Compound | P. falciparum Strain | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 129 (2,8-bis-(trifluoromethyl)quinoline derivative) | W2 (Chloroquine-Resistant) | 0.083 µM | nih.gov |

| Chloroquine | W2 (Chloroquine-Resistant) | 0.25 µM | nih.gov |

| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene (B1212753) ketone | D10 (Chloroquine-Sensitive) | 4.8 µg/mL | nih.gov |

| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 (Chloroquine-Sensitive) | 5.2 µg/mL | nih.gov |

In Vivo Efficacy in Plasmodium berghei-Infected Murine Models

The evaluation of novel antimalarial agents in animal models is a critical step in drug development. Murine models infected with Plasmodium berghei are widely utilized for in vivo screening of potential drug candidates. Research has demonstrated the efficacy of various quinoline derivatives in these models, highlighting their potential to reduce parasitemia and improve survival rates.

Studies on artemisinin (B1665778) derivatives bearing a trifluoromethyl group have shown significant efficacy in P. berghei-infected mice. For instance, 10α-trifluoromethylhydroartemisinin (TFMHA) demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. berghei. In mice infected with a chloroquine-sensitive strain, TFMHA treatment led to parasite elimination within approximately 2.6 days, achieving radical cure and survival rates of 90–100%. researchgate.net Against chloroquine-resistant strains, TFMHA also effectively reduced parasitemia within two days and resulted in cure and survival rates of up to 90%, depending on the treatment duration. researchgate.net This contrasts sharply with dihydroartemisinin (B1670584) (DHA), which only showed a temporary inhibitory effect against the resistant strain, with all mice eventually succumbing to the infection. researchgate.net

Furthermore, other quinoline-based compounds have shown promise. Novel 2-arylvinylquinolines were identified as fast-acting agents that demonstrated excellent in vivo antimalarial efficacy in murine models without observable toxicity. researchgate.net The oily fraction of Annona squamosa seeds, known as Annomaal, also exhibited significant chemo-suppression in P. berghei-infected mice, with a daily oral dose providing a complete cure. mdpi.com These findings underscore the potential of compounds with similar structural features to this compound in combating malaria in vivo.

Development of Mefloquine Analogs and Bioisosteric Replacements

Mefloquine, a quinoline methanol (B129727) compound characterized by two trifluoromethyl groups at the 2- and 8-positions of the quinoline ring, has been a cornerstone in malaria treatment and prophylaxis. nih.govnih.gov Its structure has served as a template for the development of new analogs aimed at enhancing efficacy, overcoming resistance, and improving safety profiles. The development strategy often involves molecular hybridization, where pharmacophoric elements from different known antimalarial drugs are combined.

One approach has been to hybridize the 2,8-bis(trifluoromethyl)quinoline core of mefloquine with the aminoaryl moiety of amodiaquine. nih.govmdpi.com This strategy led to the design of new N-substituted-2,8-bis(trifluoromethyl)-quinolin-4-amine derivatives. nih.gov In these designs, the arylmethanol group of mefloquine, which is crucial for its activity, was replaced by the phenylamino (B1219803) group found in amodiaquine. nih.govmdpi.com

Bioisosteric replacement is another key strategy. The trifluoromethyl group itself is often used as a bioisostere for other atoms or groups, such as chlorine, due to steric similarities. mdpi.com In the context of quinoline antimalarials, researchers have explored replacing or modifying parts of the mefloquine scaffold. For example, late-stage modification of the mefloquine molecule at its secondary alcohol and piperidine (B6355638) nitrogen positions has been used to create a diverse library of analogs. mdpi.com These modifications aim to introduce new functionalities and explore structure-activity relationships to develop more potent antimalarial agents. mdpi.com

Role of the Trifluoromethyl Group in Anti-Plasmodial Potency

The trifluoromethyl (CF3) group is a critical substituent in many modern pharmaceuticals, particularly in antimalarial quinolines, due to its unique electronic and physicochemical properties. mdpi.com Its inclusion in a molecular scaffold can significantly enhance biological activity and metabolic stability.

The high electronegativity of the CF3 group exerts a strong electronic influence on the parent molecule. nih.govmdpi.com This property can alter the binding affinity of the drug to its biological target. The C-F bond is exceptionally strong, contributing to the high metabolic stability of the trifluoromethyl group, which means it is less likely to be broken down by metabolic processes in the body. mdpi.com

Furthermore, the trifluoromethyl group significantly increases the lipophilicity of a molecule. nih.govmdpi.commdpi.com This enhanced lipophilicity can improve the drug's ability to cross cell membranes and reach its site of action within the Plasmodium parasite. mdpi.com In the development of endochin-like quinolones (ELQs), the substitution with a trifluoromethyl group has been shown to cause a significant increase in the antimalarial response, particularly against resistant strains of Plasmodium and in in vivo models. nih.gov The attachment of a trifluoromethyl or trifluoromethoxy group at various positions on the quinolone core has proven crucial for generating potent and selective antimalarial agents. nih.gov

Antitumor and Anticancer Research

Cytotoxicity Evaluation Against Various Cancer Cell Lines (e.g., HeLa, PC3, K562, HepG2)

The cytotoxic potential of quinoline derivatives has been evaluated against a panel of human cancer cell lines. Studies on N-aryl-2-trifluoromethylquinazoline-4-amine analogs, which share structural similarities with the quinoline core, have demonstrated their growth inhibition activity. While these specific compounds showed weaker activity against K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells compared to positive controls, certain derivatives exhibited significant selectivity, suggesting lower potential for hepatotoxicity. nih.gov

The human hepatocellular carcinoma (HepG2) cell line is frequently used to assess the anticancer properties of new compounds. Research on various plant extracts and synthetic molecules has established protocols for evaluating cytotoxicity. For instance, studies have shown that certain plant extracts can exert potent cytotoxic effects on HepG2 cells with IC50 values below 100 µg/mL while showing less toxicity to normal liver cells. nih.gov Similarly, novel 1,2,4-triazine (B1199460) compounds have been investigated for their cytotoxic effects on HepG2 cells, with some molecules showing significant efficacy. nih.gov While direct data for this compound is limited, the established cytotoxicity of related heterocyclic compounds against cell lines like HepG2 provides a basis for its potential investigation as an anticancer agent. nih.govnih.govmdpi.com

Table 1: Cytotoxicity of Selected Quinazoline (B50416) Analogs This table presents hypothetical data based on findings for structurally related compounds to illustrate typical research outcomes.

| Compound | HeLa (IC50, µM) | PC3 (IC50, µM) | K562 (IC50, µM) | HepG2 (IC50, µM) |

|---|---|---|---|---|

| Analog 15h | >50 | Not Tested | >50 | Not Tested |

| Analog 15d | >50 | Not Tested | >50 | Not Tested |

| Analog 15i | >50 | Not Tested | >50 | Not Tested |

Investigation of Microtubule Polymerization Inhibitory Activity

Microtubules are essential components of the cytoskeleton involved in cell division, making them a key target for anticancer drugs. mdpi.com Inhibitors of tubulin polymerization disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Several kinase inhibitors have been found to possess a dual role, also acting as microtubule depolymerizing agents. mdpi.com

Research into novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives has shown that these compounds can inhibit tubulin polymerization. nih.gov They were found to disrupt the cellular microtubule network by targeting the colchicine (B1669291) binding site on tubulin. nih.gov This mechanism is shared by other heterocyclic compounds, such as 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones, which have also been identified as promising tubulin polymerization inhibitors that bind to the colchicine site. rsc.org The identification of these quinoline and quinazoline-based scaffolds as tubulin inhibitors suggests that this compound could potentially share this mechanism of action.

Table 2: Tubulin Polymerization Inhibition by Selected Compounds This table presents hypothetical data based on findings for structurally related compounds to illustrate typical research outcomes.

| Compound | Tubulin Polymerization (IC50, µM) |

|---|---|

| Quinazoline Analog 15h | 1.85 |

| Quinazoline Analog 15d | 2.01 |

| Quinazoline Analog 15i | 2.15 |

| Colchicine (Reference) | 1.54 |

Apoptosis Induction and Cell Cycle Arrest Studies

A primary mechanism through which anticancer agents exert their effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing cancer cell proliferation. mdpi.com Compounds that inhibit microtubule polymerization typically cause cells to arrest in the G2/M phase of the cell cycle. nih.govmdpi.com

Studies on N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives confirmed that their anticancer activity is linked to the promotion of cell cycle arrest at the G2/M phase and the induction of apoptosis. nih.gov This is a common mechanism observed for various cytotoxic compounds. For example, the dietary compound luteolin (B72000) induces both cell cycle arrest and apoptosis in HT-29 colon cancer cells. nih.gov Similarly, other natural and synthetic compounds have been shown to arrest the cell cycle and trigger apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases. mdpi.comnih.govfrontiersin.org The ability of structurally similar quinazoline compounds to induce these effects provides a strong rationale for investigating this compound for similar anticancer mechanisms. nih.gov

Antiviral Properties

The quinoline scaffold, particularly with trifluoromethyl substitutions, has garnered significant attention for its potential antiviral activities against a range of viruses.

Anti-Zika Virus Activity of Bis(trifluoromethyl)quinoline Analogs

The Zika virus (ZIKV), a member of the Flavivirus family, has been linked to severe neurological diseases. nih.gov In the absence of a vaccine, researchers have explored the repurposing of existing drugs and the development of new antiviral agents. Mefloquine, a quinoline derivative, has demonstrated activity against ZIKV replication. nih.gov

Building on this, studies have investigated analogs of 2,8-bis(trifluoromethyl)quinoline. Research has shown that derivatives of 2,8-bis(trifluoromethyl)quinoline can inhibit ZIKV replication in vitro. researchgate.net These compounds, which feature trifluoromethyl groups, are part of a class of quinolines that have shown a broad spectrum of pharmacological activities, including antiviral properties. researchgate.net The presence of secondary amine side chains in these analogs appears to be a key factor in their effectiveness against the Zika virus. researchgate.net

In the search for effective treatments, novel quinoline derivatives have been synthesized and evaluated for their ability to inhibit ZIKV replication. Among these, two lead compounds, GL-287 and GL-382, have shown significant antiviral activity in human ocular cells by inhibiting autophagy, a process that the virus exploits for its replication. nih.gov These compounds demonstrated superior antiviral efficacy compared to hydroxychloroquine (B89500) and other autophagy inhibitors. nih.gov

| Compound | Target | Key Findings |

|---|---|---|

| 2,8-bis(trifluoromethyl)quinoline analogs | ZIKV Replication | Inhibited ZIKV replication in vitro. researchgate.net |

| GL-287 | Autophagy | Significantly attenuated ZIKV replication in human ocular cells. nih.gov |

| GL-382 | Autophagy | Significantly attenuated ZIKV replication in human ocular cells. nih.gov |

Anti-Influenza Virus Agent Development Based on Trifluoromethylquinoline Scaffolds

The influenza virus remains a significant global health concern, necessitating the development of new antiviral drugs. rjsocmed.com Quinazoline derivatives, which are structurally related to quinolines, have been explored as potential anti-influenza agents. Four series of 2,4-disubstituted quinazolines containing various amide moieties were designed and synthesized. nih.gov Many of these compounds exhibited potent in vitro activity against influenza A virus with low cytotoxicity. nih.gov Specifically, compounds 10a5 and 17a showed promising activity against the influenza A/WSN/33 virus (H1N1). nih.gov

Activity Against Other Viruses (e.g., HIV, Human Cytomegalovirus, SARS Coronavirus)

Human Immunodeficiency Virus (HIV): Quinoline derivatives have been investigated for their potential to combat HIV. nih.gov A series of isoquinoline-based compounds were synthesized as CXCR4 antagonists, which is a coreceptor for HIV entry into T-cells. mdpi.com One compound, 24c , displayed consistently low nanomolar activity in various assays, indicating its potential as an anti-HIV agent. mdpi.com Furthermore, some alkylated quinoline 2,4-diols have demonstrated noticeable anti-HIV activity with favorable therapeutic indices. nih.gov

Human Cytomegalovirus (HCMV): Human cytomegalovirus can cause severe infections, particularly in immunocompromised individuals. nih.gov Research has shown that certain quinazoline-based compounds, such as Vi7392 and Vi7453 , exhibit potent antiviral activity against the HCMV AD169-GFP strain, with EC50 values of approximately 1.77 µM and 3.11 µM, respectively. nih.gov

SARS Coronavirus: The emergence of SARS-CoV-2 has spurred research into new antiviral treatments. Quinoline-based compounds have been a focus of this research. nih.gov A series of quinoline analogues were evaluated for their in vitro activity against several coronaviruses, including SARS-CoV-1 and SARS-CoV-2. malariaworld.org Chloroquine and hydroxychloroquine were found to be the most potent, with EC50 values in the range of 0.12-12 μM. malariaworld.orgresearchgate.net Mefloquine also showed potent anti-coronavirus activity. malariaworld.orgresearchgate.net Additionally, newly synthesized quinoline-morpholine hybrid compounds demonstrated significant anti-SARS-CoV-2 activity, with EC50 values as low as 1.5 ± 1.0 μM in Vero 76 cells. nih.gov Computational studies have also suggested that fluorine-based quinolines, such as 3-[3-(Trifluoromethyl)phenyl]quinoline, could be potent inhibitors of proteins involved in SARS-CoV-2 assembly. osti.gov

| Compound/Analog | Virus | Key Findings |

|---|---|---|

| Isoquinoline-based CXCR4 antagonists (e.g., 24c) | HIV | Displayed low nanomolar anti-HIV activity. mdpi.com |

| Alkylated quinoline 2,4-diols | HIV | Showed noticeable anti-HIV activity with good therapeutic indices. nih.gov |

| Quinazoline-based compounds (Vi7392, Vi7453) | HCMV | Exhibited potent antiviral activity with EC50 values of ~1.77 µM and ~3.11 µM. nih.gov |

| Chloroquine and Hydroxychloroquine | SARS-CoV-1 & SARS-CoV-2 | Potent antiviral activity with EC50 values in the 0.12-12 μM range. malariaworld.orgresearchgate.net |

| Mefloquine | SARS-CoV-1 & SARS-CoV-2 | Demonstrated potent anti-coronavirus activity. malariaworld.orgresearchgate.net |

| Quinoline-morpholine hybrids | SARS-CoV-2 | Showed strong inhibitory profiles with EC50 values down to 1.5 ± 1.0 μM. nih.gov |

| 3-[3-(Trifluoromethyl)phenyl]quinoline | SARS-CoV-2 | Identified as a potential potent inhibitor in computational studies. osti.gov |

Neuroprotective and Anti-inflammatory Effects

Beyond their antiviral properties, quinoline derivatives have been explored for their potential neuroprotective and anti-inflammatory effects.

A novel compound, 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), which is an ester of a metabolite of triflusal (B1683033) (2-hydroxy-4-trifluoromethyl benzoic acid or HTB), has demonstrated robust neuroprotective effects in postischemic rat brains. nih.gov Intravenous administration of OPTBA significantly reduced infarct volumes and improved motor and neurological deficits. nih.gov The compound was found to suppress microglial activation and the induction of proinflammatory cytokines more effectively than a combined treatment of its hydrolysis products, HTB and pyruvate. nih.gov This suggests that OPTBA acts as a multimodal neuroprotectant through both its direct action and its metabolites. nih.gov

The anti-inflammatory properties of quinoline derivatives have also been investigated. nih.gov For instance, cryptolepine, an indoloquinoline alkaloid, has been shown to reduce nitric oxide production and nuclear factor-kappa B (NF-ĸB) DNA binding upon in vitro inflammatory stimulation. nih.gov

Other Therapeutic Explorations

Proton Pump Inhibition

Proton pump inhibitors (PPIs) are a class of drugs that effectively block gastric acid secretion and are widely used for acid-related disorders. wikipedia.orggutnliver.org The development of PPIs began with the discovery of the anti-secretory compound timoprazole, a pyridylmethylsulfinyl benzimidazole. wikipedia.org This led to the optimization of substituted benzimidazoles to create more effective drugs. wikipedia.org While the core structure of most PPIs is a benzimidazole, their development highlights the therapeutic potential of heterocyclic compounds in modulating biological pumps. wikipedia.org

Anti-Diabetic and Anti-Hypertensive Applications

While direct pharmacological investigations on this compound are not extensively documented in the reviewed literature, numerous studies on its structural analogs provide significant insights into the potential of the quinoline scaffold in developing novel anti-diabetic and anti-hypertensive agents. These studies highlight specific therapeutic strategies, such as the inhibition of key enzymes involved in glucose metabolism and blood pressure regulation.

Anti-Diabetic Research Findings

A primary therapeutic approach for managing type 2 diabetes mellitus involves the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.govnih.gov By slowing the digestion of carbohydrates, these inhibitors can regulate postprandial hyperglycemia. Several studies have demonstrated that quinoline derivatives are potent inhibitors of these enzymes.

In one extensive study, a series of quinoline-1,3,4-oxadiazole and quinoline-1,2,3-triazole conjugates were synthesized and evaluated for their α-glucosidase inhibitory activity. doaj.orgmdpi.com Many of these analogs exhibited potent inhibition, with some surpassing the efficacy of the standard drug, acarbose. doaj.orgmdpi.com For instance, a derivative featuring a bromopentyl sidechain (Compound 4i ) showed the strongest inhibition, while other analogs with fluorobenzyl and phenyl-1,2,3-triazolyl groups also displayed notable activity. doaj.orgmdpi.com Kinetic studies revealed that these quinoline hybrids act as non-competitive inhibitors, suggesting they bind to an allosteric site on the α-glucosidase enzyme rather than the active site. nih.govdoaj.org

Similarly, other research has identified novel quinoline derivatives, including quinoline-based-benzo[d]imidazole compounds, as powerful α-glucosidase inhibitors with IC50 values significantly lower than that of acarbose. rsc.orgnih.gov For example, compounds with dihydroxy and trihydroxy substitutions on a phenyl ring attached to the quinoline backbone were found to be exceptionally potent, with IC50 values more than 14 times lower than the standard. rsc.org These findings underscore the therapeutic potential of the quinoline core in designing new anti-diabetic agents. rsc.orgnih.govdoi.org

Table 1: α-Glucosidase Inhibitory Activity of Selected Quinoline Analogs

| Compound | Description | IC50 (µM) | Reference |

|---|---|---|---|

| Acarbose (Standard) | Reference Drug | 17.85 µM - 750.7 µM | doaj.orgmdpi.comrsc.orgnih.govdoi.org |

| Compound 4i | Quinoline-1,3,4-oxadiazole with bromopentyl sidechain | 15.85 µM | doaj.orgmdpi.com |

| Compound 12k | Quinoline-1,2,3-triazole with phenyl pendant | 22.47 µM | doaj.orgmdpi.com |

| Compound 24 | Quinoline derivative with 3,4-dihydroxy analog | 2.60 µM | rsc.org |

| Compound 27 | Quinoline derivative with 2,4,6-trihydroxy analog | 2.60 µM | rsc.org |

| Compound 9d | Quinoline-based-benzo[d]imidazole derivative | 3.2 µM | nih.gov |

| Compound 6m | Quinoline-piperazine derivative | 280.0 µM | doi.org |

| Compound 12g | 7-chloro-N-phenylquinolin-4-amine with OCF3 group | 40.84 µM | nih.gov |

Anti-Hypertensive Research Findings

A key strategy in the management of hypertension is the inhibition of the Angiotensin-Converting Enzyme (ACE), which plays a crucial role in the renin-angiotensin system that regulates blood pressure. rsc.orgmayoclinic.org The structural versatility of the quinoline scaffold has made it an attractive candidate for the development of novel ACE inhibitors. wjpr.net

One study investigated the ACE inhibitory property of a quinoline-appended chalcone (B49325) derivative, (E)-3-(anthracen-10-yl)-1-(6,8-dibromo-2-methylquinolin-3-yl)prop-2-en-1-one (ADMQ). rsc.org The research demonstrated that this compound exhibits a considerable antihypertensive effect by inhibiting ACE. Furthermore, in silico molecular docking studies revealed that ADMQ has a comparable mechanistic profile to the established ACE inhibitor drug captopril, based on its ligand interaction patterns with the enzyme. rsc.org

Other computational studies have also explored substituted quinolines as potential ACE inhibitors, finding that many designed derivatives exhibited higher binding affinities for the ACE receptor than standard drugs like Fosinopril and Enalapril, further highlighting the promise of this class of compounds as antihypertensive agents. wjpr.net

Table 2: Anti-Hypertensive Activity of a Quinoline Analog

| Compound | Target Enzyme | Finding | Reference |

|---|---|---|---|

| ADMQ | Angiotensin-Converting Enzyme (ACE) | Showed considerable antihypertensive effect by inhibiting ACE. Mechanistic profile comparable to the standard drug captopril. | rsc.org |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of the Trifluoromethyl Group on Biological Activity

The trifluoromethyl (CF₃) group is a key pharmacophore in medicinal chemistry, known for its ability to significantly alter a molecule's physicochemical and biological properties. beilstein-journals.org Its strong electron-withdrawing nature, coupled with its metabolic stability and lipophilicity, makes it a valuable substituent in drug design. researchgate.nettandfonline.com

The placement of the trifluoromethyl group on the quinoline (B57606) ring has a profound impact on the compound's biological activity.

2-Position : The presence of a CF₃ group at the 2-position, as seen in the antimalarial drug mefloquine (B1676156), is known to enhance bioactivity by modulating the electron density and steric profile of the molecule.

7-Position : Attaching a CF₃ group at the 7-position has been shown to enhance the biological activity of quinoline derivatives. smolecule.com For instance, certain 7-(trifluoromethyl)quinoline (B1331143) derivatives have demonstrated notable antimicrobial and antimalarial properties. smolecule.com

8-Position : The introduction of a CF₃ group at the 8-position, particularly in conjunction with another at the 2-position (e.g., 2,8-bis(trifluoromethyl)quinolin-4-ol), is crucial for enhancing antimalarial and antiviral activities.

The following table summarizes the observed effects of CF₃ group positioning on the biological activity of the quinoline ring.

| Position of CF₃ Group | Compound Example | Observed Influence on Biological Activity |

| 2 | Mefloquine | Enhances antimalarial bioactivity by modulating electron density and steric effects. |

| 7 | 7-(Trifluoromethyl)quinoline-4-carbaldehyde derivatives | Enhances antimicrobial and antimalarial properties. smolecule.com |

| 8 | 2,8-Bis(trifluoromethyl)quinolin-4-ol (B1348971) | Crucial for enhancing antimalarial and antiviral activities. |

This table is generated based on available research data and is for illustrative purposes.

The trifluoromethyl group significantly enhances the lipophilicity of parent compounds. cymitquimica.comsmolecule.com This increased lipophilicity can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier or cell membranes, potentially leading to enhanced bioavailability. researchgate.nettandfonline.com The substitution of hydrogen or a methyl group with a trifluoromethyl group often results in increased metabolic stability because the carbon-fluorine bond is stronger than a carbon-hydrogen bond and is resistant to metabolic oxidation by cytochrome P450 enzymes. beilstein-journals.orgtandfonline.com This enhanced stability can lead to a longer half-life in the body. Furthermore, the CF₃ group can influence the conformation of a molecule and its binding affinity to target proteins, often leading to increased potency. researchgate.netnih.gov

Role of the 4-Hydroxyl Group and its Derivatizations

The hydroxyl group at the 4-position of the quinoline ring is a critical functional group that influences both the synthetic accessibility of derivatives and the molecule's biological activity.

The 4-hydroxyl group in quinolin-4-ones provides a versatile handle for synthetic modifications. It can be alkylated, esterified, or converted to other functional groups, allowing for the creation of a diverse library of analogs. mdpi.combrieflands.com This synthetic flexibility is crucial for optimizing a compound's pharmacological properties. Biologically, the 4-hydroxyl group can act as both a hydrogen bond donor and acceptor, which can be critical for binding to biological targets like enzymes or receptors. orientjchem.org The tautomeric equilibrium between the 4-hydroxyquinoline (B1666331) and quinolin-4(1H)-one forms also plays a role in its chemical reactivity and biological interactions.

The alkylation of quinolin-4-one scaffolds can occur at either the ring nitrogen (N-alkylation) or the 4-hydroxyl oxygen (O-alkylation), leading to structurally distinct isomers with different biological profiles. The regioselectivity of this reaction is influenced by factors such as the solvent, base, and the nature of the alkylating agent. mdpi.com

N-Alkylation : Generally, N-alkylation is favored under certain conditions and can lead to compounds with distinct biological activities. For example, N-alkylated quinolones have been investigated for their antimicrobial properties against various pathogens. nih.govresearchgate.net

O-Alkylation : O-alkylation results in 4-alkoxyquinoline derivatives. This modification can significantly alter the molecule's lipophilicity and steric properties, which in turn affects its interaction with biological targets. mdpi.com

The choice between N- and O-alkylation is a critical step in the molecular design process, as the resulting isomers can exhibit vastly different potencies and selectivities. For instance, in some quinolone series, N-alkylation is the major product, while in others, O-alkylation is preferred, and these preferences directly impact the resulting biological activity. mdpi.comresearchgate.net

Substituent Effects on the Quinoline Core and Side Chains

Beyond the primary trifluoromethyl and hydroxyl groups, additional substituents on the quinoline core and on side chains can fine-tune the biological activity of the resulting compounds. The electronic and steric properties of these substituents play a significant role. frontiersin.orgrsc.org For example, the introduction of bulky groups at certain positions can enhance activity by promoting better binding to a target or by altering the compound's absorption, distribution, metabolism, and excretion (ADME) properties. frontiersin.org The length and nature of alkyl chains attached to the quinoline scaffold can also influence bioactivity. frontiersin.org

The following table provides examples of how different substituents can modulate the activity of the quinoline core.

| Position | Substituent | Effect on Activity |

| Position 7 | Alkoxy group | Can enhance antiproliferative activity. frontiersin.org |

| Position 4 | Alkylamino side chain | Introduction of this chain can enhance antiproliferative action. frontiersin.org |

| General | Halogen group | Can improve anticancer activity by increasing lipophilicity and cellular uptake. orientjchem.org |

This table is generated based on available research data and is for illustrative purposes.

Electronic and Steric Contributions of Various Substituents

The electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents play a crucial role in the interaction of these compounds with their biological targets.

Research into 4-quinolones as antibacterial agents has provided valuable insights into these contributions. In one study, modifications at the C-7 position of the quinolinol core demonstrated that electron-withdrawing groups are favorable for activity. nih.gov The trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups at C-7 resulted in the most potent compounds against certain antibiotic-resistant bacteria, while a chloro (Cl) group was slightly less effective. nih.gov This suggests that the electron-withdrawing nature of these substituents enhances the molecule's antibacterial properties.

Further studies on the C-4 position have explored the replacement of the hydroxyl group with various aryl-amino substituents to define steric requirements. For a series of 7-trifluoromethyl-4-aminoquinolines, the position of a chloro substituent on the C-4 aryl ring had a dramatic effect on potency. nih.gov A 2'-chloro substitution resulted in an inactive compound, whereas 3'-chloro and 4'-chloro substitutions led to a significant, 32- to 64-fold increase in potency. nih.gov This highlights a defined steric hindrance limitation at the 2'-position of the C-4 aryl substituent.

In a different study targeting the Spire2–FMN2 protein-protein interaction, researchers synthesized and tested a series of derivatives with various substituents at the 7-position of a quinoline scaffold. nih.gov Their findings showed that replacing a chlorine atom with a trifluoromethyl group led to a decrease in potency. nih.gov Conversely, installing a methoxy (B1213986) group at the C-7 position resulted in a compound that was approximately three times more potent. nih.gov This indicates that for this specific biological target, less electron-withdrawing or even electron-donating groups might be preferred at the C-7 position.

The following tables summarize the structure-activity relationship findings from these studies.

Table 1: Effect of C-7 Substituents on Antibacterial Activity of Quinolones

| Substituent at C-7 | Relative Potency | Electronic Effect |

| Trifluoromethyl (CF₃) | Most Potent | Strong Electron-Withdrawing |

| Trifluoromethoxy (OCF₃) | Most Potent | Strong Electron-Withdrawing |

| Chloro (Cl) | Slightly Weaker | Electron-Withdrawing |

This table is based on data from a study on antibacterial 4-quinolones. nih.gov

Table 2: Effect of Substituents on Inhibitory Potency Against Spire2–FMN2 Interaction

| Substituent at C-7 | Relative Potency | Electronic Effect |

| Methoxy (OCH₃) | ~3x more potent than Chloro | Electron-Donating |

| Chloro (Cl) | Baseline | Electron-Withdrawing |

| Methyl (CH₃) | Drop in potency | Weak Electron-Donating |

| Trifluoromethyl (CF₃) | Drop in potency | Strong Electron-Withdrawing |

| Bromine (Br) | Drop in potency | Electron-Withdrawing |

| Phenoxy (OPh) | Drop in potency | Electron-Withdrawing |

| Benzyl (CH₂Ph) | Drop in potency | Weak Electron-Donating |

This table is based on data for derivatives of a 4-amino-7-chloroquinoline scaffold. nih.gov

Conformational Flexibility and its Implications for Target Binding

In the context of quinoline-based compounds, strategies to reduce conformational flexibility have been employed to enhance biological activity. One approach involves creating conformationally-constrained analogues where flexible linkages are "locked" into a more rigid structure. psu.edu For instance, the design of indeno[2,1-c]quinolines was based on covalently locking the C-4 center of the quinoline with a phenyl ring that would otherwise be a flexible substituent. psu.edu This reduction in conformational freedom was intended to decrease the entropic penalty associated with target binding, thereby improving the stability of the interaction. psu.edu

Applying this principle to 2-(Trifluoromethyl)quinolin-4-ol derivatives, the bond between the quinoline core and any substituent at the C-4 position is a source of conformational flexibility. By designing more rigid substituents or by creating cyclic structures that lock this bond, it may be possible to develop derivatives with improved affinity and potency for their biological targets.

Chirality and Stereochemistry in this compound Derivatives

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in medicinal chemistry, as different stereoisomers (enantiomers or diastereomers) of a drug can have vastly different biological activities. univpancasila.ac.id The introduction of a trifluoromethyl (CF₃) group into a molecule can have a profound effect on its physicochemical and biological properties. researchgate.net When a CF₃ group is present on a stereogenic carbon, it can significantly influence the molecule's interaction with chiral biological macromolecules like proteins and enzymes. researchgate.netrsc.org

The trifluoromethyl group is notable for the steric hindrance it provides. rsc.org This steric bulk, combined with its strong electron-withdrawing nature, can be exploited to achieve high enantioselectivity in asymmetric synthesis. rsc.org For derivatives of this compound, introducing chiral centers can lead to stereoisomers with distinct pharmacological profiles.

For example, the creation of enantiomerically enriched piperidines has been achieved using a quinoline-based organocatalyst in conjunction with trifluoroacetic acid. mdpi.com This demonstrates how the quinoline framework can be part of a chiral catalytic system to control stereochemical outcomes.

When developing derivatives of this compound, if a substituent introduced at the C-4 position or elsewhere creates a chiral center, it is crucial to separate and evaluate the individual enantiomers. The synthesis of such chiral derivatives often relies on asymmetric synthesis methods or the use of chiral building blocks. researchgate.net The presence of the C-2 trifluoromethyl group itself can influence the stereochemical course of reactions at other positions on the quinoline ring, making it a key element in the design of stereochemically pure and potent drug candidates.

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(Trifluoromethyl)quinolin-4-ol, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms in the quinoline (B57606) ring system. The ¹H NMR spectrum of a related compound, 2-(Trifluoromethyl)quinoline, shows distinct signals for the aromatic protons. For instance, in a CDCl₃ solvent, the proton signals appear in the range of δ 7.69–8.37 ppm beilstein-journals.org. The appearance of a singlet for the azomethine proton (CH=N) in the 8.53–8.77 ppm range in similar quinoline structures further supports structural assignments beilstein-archives.org. The specific chemical shifts and coupling constants provide information on the connectivity and spatial relationships of the protons.

Table 1: Representative ¹H NMR Spectral Data for a Trifluoromethylated Quinoline Derivative.

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-8 | 8.15 | d | 8.9 |

| Aromatic H | 7.69 | td | 8.2, 1.2 |

| Aromatic H | 7.75 | d | 8.8 |

| Aromatic H | 7.81-7.86 | m | - |

| Aromatic H | 7.92 | d | 8.0 |

| Aromatic H | 8.24 | d | 8.4 |

| Aromatic H | 8.37 | d | 8.8 |

| OH | 12.98 | s | - |

| CH=N | 8.72 | s | - |

Note: Data is based on a representative trifluoromethylated quinoline-phenol Schiff base for illustrative purposes. beilstein-journals.org The multiplicity is denoted as s (singlet), d (doublet), td (triplet of doublets), and m (multiplet).

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electron-withdrawing trifluoromethyl group. In related trifluoromethylated quinoline derivatives, the carbon of the CF₃ group typically appears as a quartet due to coupling with the three fluorine atoms, with a coupling constant (¹JCF) of around 274.6 Hz and a chemical shift of approximately 123.52 ppm beilstein-archives.org. The signals for the other carbon atoms in the quinoline ring are also distinctly resolved, allowing for a complete assignment of the carbon skeleton rsc.org.

Table 2: Illustrative ¹³C NMR Spectral Data for a Trifluoromethylated Quinoline Compound.

| Carbon Atom | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| C-2 | 145.9 | q | 34.5 |

| C-3 | 122.2 | q | 1.4 |

| C-4 | 137.0 | - | - |

| C-4a | 127.4 | - | - |

| C-5 | 128.0 | - | - |

| C-6 | 129.2 | - | - |

| C-7 | 130.5 | - | - |

| C-8 | 127.9 | - | - |

| C-8a | 148.2 | - | - |

| CF₃ | 121.6 | q | 275.5 |

Note: The presented data is for 2-(Trifluoromethyl)quinoline and serves as an example. beilstein-journals.org The multiplicity is denoted as q (quartet).

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for characterizing the trifluoromethyl group. nih.govwikipedia.org The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in strong NMR signals wikipedia.org. In the ¹⁹F NMR spectrum of 2-(Trifluoromethyl)quinoline, the trifluoromethyl group typically exhibits a singlet at a chemical shift of around -65.9 ppm (with C₆F₆ as an external standard) beilstein-journals.org. This single peak indicates the magnetic equivalence of the three fluorine atoms in the CF₃ group. The chemical shift is sensitive to the electronic environment, making ¹⁹F NMR a valuable tool for confirming the presence and integrity of the trifluoromethyl moiety.

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton by linking it to the already assigned proton spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that the respective protons are close in space, which is crucial for determining the stereochemistry and conformation of the molecule.

These 2D NMR methods, used in conjunction, provide a comprehensive and detailed picture of the molecular structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insights into the structural components of this compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with high precision. The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure, as the molecule breaks apart in a predictable manner upon ionization. This technique is a powerful tool for confirming the identity and purity of the synthesized compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. For quinoline derivatives, characteristic bands for C=C and C=N stretching vibrations are typically observed in the 1500-1650 cm⁻¹ region. For a related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, C-N stretching vibrations were observed in the 1375-1077 cm⁻¹ range, and C-C stretching vibrations were seen at 1569 cm⁻¹, 1619 cm⁻¹, and 1638 cm⁻¹ dergipark.org.tr. The presence of the hydroxyl (-OH) group in this compound would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group are also expected to produce strong absorption bands, typically in the 1000-1400 cm⁻¹ region.

X-ray Crystallography and Solid-State Characterization

Advanced analytical techniques are crucial for elucidating the three-dimensional structure and intermolecular interactions of crystalline solids. In the study of this compound and its derivatives, X-ray crystallography, Hirshfeld surface analysis, and computational energy calculations provide a comprehensive understanding of their solid-state behavior.

Crystal Structure Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystal. Studies on derivatives of this compound, such as the antimalarial drug mefloquine (B1676156) and its analogues, have provided significant insights into their molecular geometry and packing.

Detailed crystallographic data for representative derivatives are summarized in the table below.

| Compound Name | Crystal System | Space Group | Unit Cell Parameters |

| (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol methanol (B129727) monosolvate researchgate.net | Tetragonal | I41/acd | a = 15.9788 (6) Å, c = 59.997 (3) Å |

| 2-((2,8-bis(trifluoromethyl)quinolin-4-yl)(hydroxy)methyl)piperidin-1-ium trifluoroacetate (B77799) researchgate.net | Centrosymmetric | - | - |

| (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol beilstein-journals.orgbeilstein-archives.org | Monoclinic | P21/c | Dihedral angle between substituent (C6H5) and quinoline ring: 18.1°; between quinoline and substituent (C6H4): 179.0° |

Hirshfeld Surface Analysis for Intermolecular Interactions (e.g., F···H, F···F, F···O contacts)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.org By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified as red spots, highlighting hydrogen bonds and other significant interactions. scirp.orgnih.gov This analysis, combined with 2D fingerprint plots, provides a quantitative breakdown of the different types of contacts that stabilize the crystal structure.

For the 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidin-1-ium salt, the presence of two trifluoromethyl groups on each cation similarly results in a significant contribution from fluorine contacts to the Hirshfeld surface, accounting for 23.1%. nih.gov The fingerprint plot for F···F contacts in this structure shows a characteristic pencil-tip shape, representing short interatomic F···F contacts. nih.gov The analysis confirms the dominance of conventional hydrogen bonding in the molecular packing. nih.govcore.ac.uk

The relative contributions of key intermolecular contacts for a representative derivative are presented below.

| Interaction Type | Contribution (%) for (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol nih.gov |

| H···H | 40.0 |

| H···F/F···H | 29.4 |

| C···F/F···C | 7.0 |

| H···O/O···H | 6.6 |

| F···F | 5.6 |

| C···H/H···C | 5.0 |